![molecular formula C9H8F2O B13192535 2-[(3,4-Difluorophenyl)methyl]oxirane](/img/structure/B13192535.png)
2-[(3,4-Difluorophenyl)methyl]oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3,4-Difluorophenyl)methyl]oxirane is an organic compound with the molecular formula C9H8F2O It is characterized by the presence of an oxirane ring (a three-membered cyclic ether) attached to a difluorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3,4-Difluorophenyl)methyl]oxirane typically involves the epoxidation of a suitable precursor. One common method is the reaction of 3,4-difluorobenzyl chloride with a base such as sodium hydroxide or potassium hydroxide, followed by epoxidation using an oxidizing agent like m-chloroperbenzoic acid .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of carbonyl reductase to catalytically reduce a substrate to (S)-2-chloro-1-(3,4-difluorophenyl)ethanol, which is then epoxidized . This method ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-[(3,4-Difluorophenyl)methyl]oxirane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reduction reactions can convert the oxirane ring into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid is commonly used for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reducing the oxirane ring.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to open the oxirane ring.
Major Products Formed:
Diols: Formed from the oxidation of the oxirane ring.
Alcohols: Resulting from the reduction of the oxirane ring.
Substituted Products: Various substituted compounds depending on the nucleophile used.
Applications De Recherche Scientifique
2-[(3,4-Difluorophenyl)methyl]oxirane has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[(3,4-Difluorophenyl)methyl]oxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. This reactivity is exploited in both chemical synthesis and potential therapeutic applications.
Comparaison Avec Des Composés Similaires
2-(3,4-Difluorophenyl)oxirane: A closely related compound with similar chemical properties.
2-Methyl oxirane: Another oxirane derivative with different substituents.
1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole methanesulfonate: A more complex compound with additional functional groups.
Uniqueness: 2-[(3,4-Difluorophenyl)methyl]oxirane is unique due to the presence of the difluorophenyl group, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C9H8F2O |
|---|---|
Poids moléculaire |
170.16 g/mol |
Nom IUPAC |
2-[(3,4-difluorophenyl)methyl]oxirane |
InChI |
InChI=1S/C9H8F2O/c10-8-2-1-6(4-9(8)11)3-7-5-12-7/h1-2,4,7H,3,5H2 |
Clé InChI |
LNKHYIGGFHNIFC-UHFFFAOYSA-N |
SMILES canonique |
C1C(O1)CC2=CC(=C(C=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


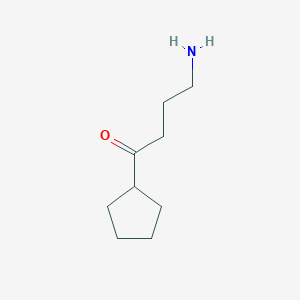
amine](/img/structure/B13192464.png)

![1-{[(Benzyloxy)carbonyl]amino}-4-propylcyclohexane-1-carboxylic acid](/img/structure/B13192473.png)
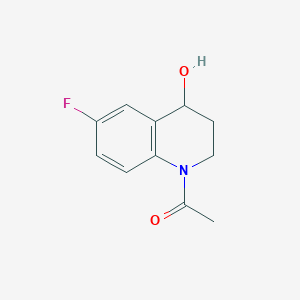
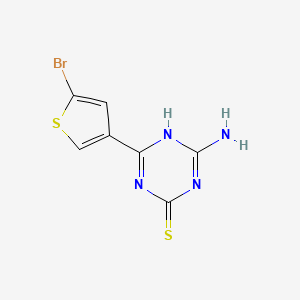
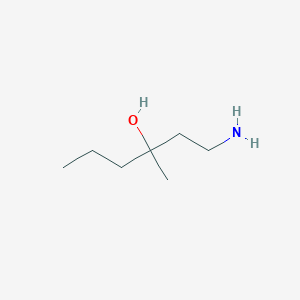
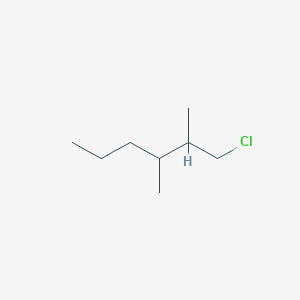
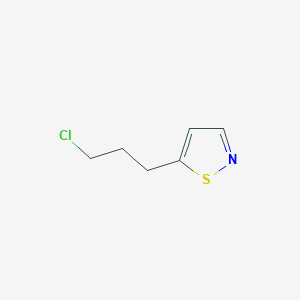
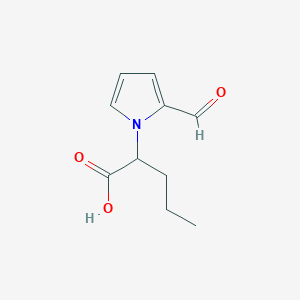
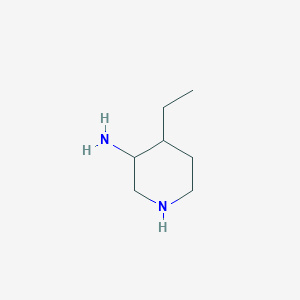
![1-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]propan-2-amine](/img/structure/B13192521.png)
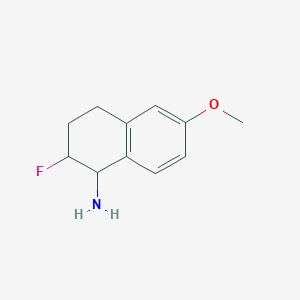
![N-[2-(dimethylamino)-2-(3-methoxyphenyl)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B13192546.png)
